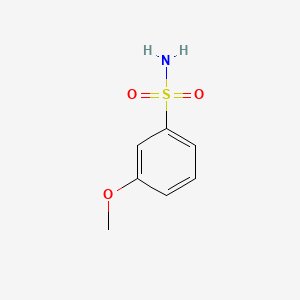

![molecular formula C7H8ClNO4S2 B1317583 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride CAS No. 93345-21-2](/img/structure/B1317583.png)

4-[(Methylsulfonyl)amino]benzenesulfonyl chloride

Overview

Description

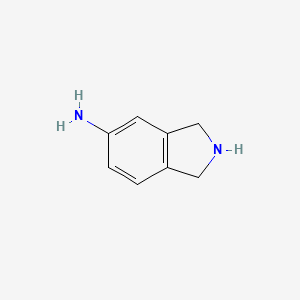

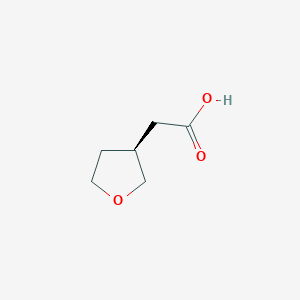

4-[(Methylsulfonyl)amino]benzenesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO4S2 . It is a yellow to salmon-pink crystalline powder . It may be used in the preparation of 5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidine .

Molecular Structure Analysis

The molecular structure of 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group and a methylsulfonyl group . The average mass of the molecule is 269.726 Da, and the monoisotopic mass is 268.958313 Da .Physical And Chemical Properties Analysis

4-[(Methylsulfonyl)amino]benzenesulfonyl chloride is a yellow to salmon-pink crystalline powder . Its molecular formula is C7H8ClNO4S2 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis and Molecular Structure

One significant application involves the synthesis and structural analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds have been synthesized and characterized by X-ray single crystal diffraction and ab initio quantum-chemical calculations. This research contributes to understanding the stereo-chemical characteristics of such molecules and their implications in substitution reactions in aqueous solutions (Rublova et al., 2017).

Novel Sulfonamides and Antimicrobial Activities

The creation of new amino acid derivatives based on 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride has been explored, leading to the synthesis of compounds with potential antimicrobial properties. This highlights the compound's role in developing new chemotherapeutic agents (Riabchenko et al., 2020).

Material Science and Membrane Technology

In the realm of material science, 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride derivatives have been utilized in creating sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, demonstrating the compound's utility in environmental applications and water treatment technologies (Liu et al., 2012).

Antidiabetic Agent Synthesis

Research has also focused on synthesizing tryptoline-3-carboxylic acid derivatives as novel antidiabetic agents. These derivatives, synthesized using benzenesulfonyl chloride among other reactants, have shown potent antidiabetic activity in preclinical models, pointing towards potential therapeutic applications (Choudhary et al., 2011).

Development of Recyclable Reagents

The compound has been applied in the development of high-load, recyclable magnetic ROMP-derived benzenesulfonyl chloride reagents. These reagents demonstrate efficiency in methylation/alkylation of various carboxylic acids, showcasing the compound's role in facilitating more sustainable and efficient synthetic processes (Faisal et al., 2017).

Anticancer Agent Development

Furthermore, derivatives of 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride have been synthesized and evaluated as potential anticancer agents. This research underscores the compound's importance in medicinal chemistry, particularly in designing new treatments for cancer (Farah et al., 2011).

Safety and Hazards

4-[(Methylsulfonyl)amino]benzenesulfonyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that sulfonyl chloride compounds often react with amines, alcohols, and phenols .

Mode of Action

Sulfonyl chlorides are typically used as electrophiles in organic synthesis, reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively .

Biochemical Pathways

The compound’s reactivity suggests it could potentially modify various biochemical pathways by reacting with amines, alcohols, and phenols present in biological systems .

Pharmacokinetics

As a laboratory chemical, it’s primarily used in synthetic applications rather than as a therapeutic agent .

Result of Action

It’s known to cause severe skin burns and eye damage, suggesting it has significant cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(Methylsulfonyl)amino]benzenesulfonyl chloride. For instance, it’s sensitive to moisture and should be stored under inert gas at 2-8°C . Its reactivity may also be influenced by the pH and temperature of its environment.

properties

IUPAC Name |

4-(methanesulfonamido)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S2/c1-14(10,11)9-6-2-4-7(5-3-6)15(8,12)13/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPYBOQWWLLDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541414 | |

| Record name | 4-[(Methanesulfonyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Methylsulfonyl)amino]benzenesulfonyl chloride | |

CAS RN |

93345-21-2 | |

| Record name | 4-[(Methanesulfonyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonamidobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317505.png)

![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)